molecular formula C13H22BN3O3 B13997136 N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]acetamide

N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]acetamide

Cat. No.: B13997136
M. Wt: 279.15 g/mol
InChI Key: JVOSZTQCLQILTB-UHFFFAOYSA-N
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Description

N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]acetamide is an organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Borylation: The pyrazole derivative is then subjected to a Miyaura borylation reaction using bis(pinacolato)diboron and a palladium catalyst to introduce the dioxaborolane group.

    Acetamide Formation: The final step involves the reaction of the borylated pyrazole with ethylamine and acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under mild conditions to yield the corresponding boronate ester.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

    Oxidation: Boronic acids.

    Reduction: Boronate esters.

    Substitution: Halogenated pyrazoles or substituted pyrazoles.

Scientific Research Applications

N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Potential use as a probe for studying biological processes involving boron-containing compounds.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]acetamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition.

    Pathways Involved: The compound can modulate biological pathways by inhibiting enzymes that require diols for their activity, such as certain glycosidases and proteases.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • Phenylboronic acid pinacol ester
  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]acetamide is unique due to its combination of a pyrazole ring and a dioxaborolane group, which imparts distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H22BN3O3

Molecular Weight

279.15 g/mol

IUPAC Name

N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]acetamide

InChI

InChI=1S/C13H22BN3O3/c1-10(18)15-6-7-17-9-11(8-16-17)14-19-12(2,3)13(4,5)20-14/h8-9H,6-7H2,1-5H3,(H,15,18)

InChI Key

JVOSZTQCLQILTB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCNC(=O)C

Origin of Product

United States

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